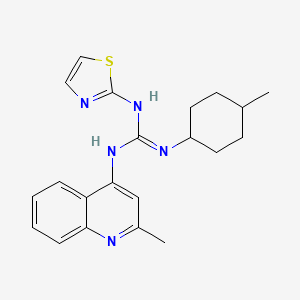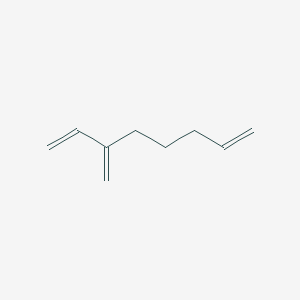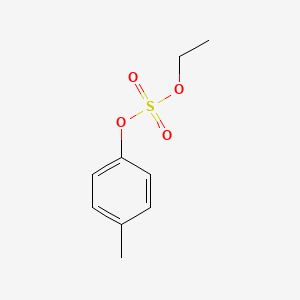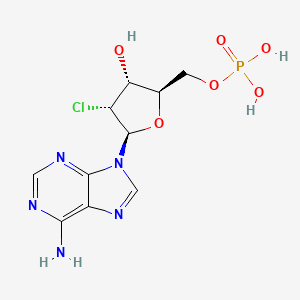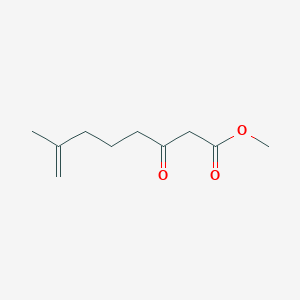
Methyl 7-methyl-3-oxooct-7-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-methyl-3-oxooct-7-enoate is an organic compound with the molecular formula C10H16O3 It is an ester, characterized by the presence of a carbonyl group (C=O) adjacent to an oxygen atom bonded to a carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 7-methyl-3-oxooct-7-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. In this method, an enolate ion reacts with an alkyl halide via an S_N2 reaction to introduce a methyl or primary alkyl group onto the α position of a ketone or ester . The reaction typically requires a strong base, such as sodium methoxide, and is carried out under reflux conditions in a suitable solvent like methanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification reactions. These reactions typically use carboxylic acids and alcohols in the presence of acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, to produce esters . The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methyl-3-oxooct-7-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or other esters, depending on the nucleophile used.
Scientific Research Applications
Methyl 7-methyl-3-oxooct-7-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which methyl 7-methyl-3-oxooct-7-enoate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The carbonyl group can also interact with nucleophiles, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
Methyl 7-methyl-3-oxooct-7-enoate can be compared with other esters and ketones:
Similar Compounds: Methyl acetoacetate, ethyl acetate, and methyl butyrate.
List of Similar Compounds
- Methyl acetoacetate
- Ethyl acetate
- Methyl butyrate
- Methyl 3-oxo-7-methyloct-6-enoate
Properties
CAS No. |
71203-75-3 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 7-methyl-3-oxooct-7-enoate |
InChI |
InChI=1S/C10H16O3/c1-8(2)5-4-6-9(11)7-10(12)13-3/h1,4-7H2,2-3H3 |
InChI Key |
KPJBPSFQKXOUSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCCC(=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



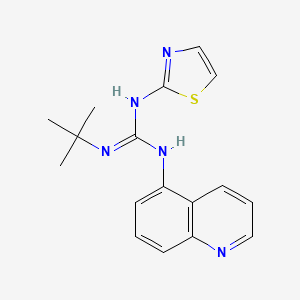
![2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl-](/img/structure/B14478445.png)

![3-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14478456.png)



